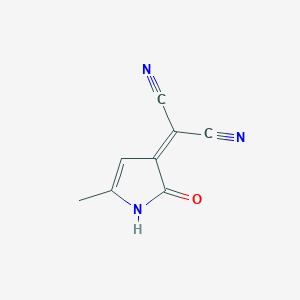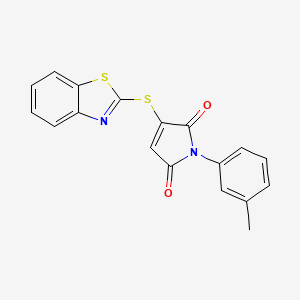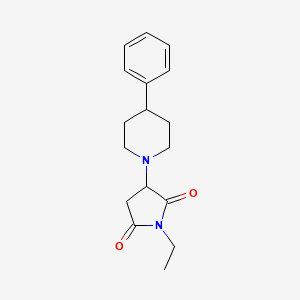![molecular formula C18H22N6OS2 B11054017 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11054017.png)
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the amino and carboxamide groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness: The uniqueness of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities. Its combination of the thiadiazole ring with other functional groups allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H22N6OS2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C18H22N6OS2/c1-4-13-22-23-18(26-13)21-16(25)15-14(19)11-7-10-8-24(9(2)3)6-5-12(10)20-17(11)27-15/h7,9H,4-6,8,19H2,1-3H3,(H,21,23,25) |
InChI Key |
DGPLVCAJQBRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B11053934.png)
![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)

![4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053942.png)
![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![(2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B11053963.png)
![(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11053964.png)
![5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11053967.png)
![4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11053983.png)
![3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053985.png)
![2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11053997.png)



